![molecular formula C18H27N5O3S B2705774 7-Butyl-1,3-dimethyl-5-(2-morpholin-4-ylethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione CAS No. 893906-00-8](/img/structure/B2705774.png)
7-Butyl-1,3-dimethyl-5-(2-morpholin-4-ylethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “7-Butyl-1,3-dimethyl-5-(2-morpholin-4-ylethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione” is a type of pyrimidopyrimidine . Pyrimidopyrimidines are two fused pyrimidine rings with four possible structural isomers . They are bicyclic compounds with two nitrogen atoms in each ring and a possible single nitrogen atom at the ring junction . This compound is not intended for human or veterinary use and is for research use only.
Synthesis Analysis
The synthesis of pyrimidopyrimidines often involves the reaction of 4-aminopyrimidine-5-carboxamides with 4-amino-5-cyanopyrimidines . The multicomponent reaction of 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione with arylamines and aldehydes in a ratio of 1:1:2 yields the respective 5,6,7-trisubstituted-1,3-dimethyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones .Molecular Structure Analysis
The molecular formula of the compound is C18H27N5O3S. The average mass is 407.487 Da and the mono-isotopic mass is 407.162720 Da .Chemical Reactions Analysis
The reactivities of the substituents linked to the ring carbon and nitrogen atoms of pyrimidopyrimidines have been studied . The synthesis of 4,6-diaryl-3-(aryldiazenyl)-7-thioxo-4,6,7,8-tetrahydro-pyrimido[4,5-d]pyrimidine-2,5-(1H,3H)-diones as antimicrobial agents has been reported .Physical And Chemical Properties Analysis
The compound has a molecular weight of 393.51. Other physical and chemical properties are not explicitly mentioned in the available literature.Aplicaciones Científicas De Investigación
Photophysical Properties and pH-Sensing Applications
Compounds with a pyrimidine-phthalimide structure have been designed, synthesized, and evaluated for their photophysical properties. These compounds exhibit solid-state fluorescence emission and solvatochromism, useful in developing novel colorimetric pH sensors and logic gates for specific applications, indicating potential for similar applications in derivatives of pyrimido[4,5-d]pyrimidines (Han Yan et al., 2017).
Synthesis and Antimicrobial Evaluation
Novel synthesis techniques have been explored for pyrido[4,3-d]pyrimidine derivatives, resulting in compounds with potential antimicrobial activities. This suggests the relevance of the pyrimido[4,5-d]pyrimidine framework in synthesizing new bioactive molecules with potential for combating microbial infections (R. Faty et al., 2015).
Anti-Inflammatory and Analgesic Agents
Research into benzodifuranyl and thiazolopyrimidines derived from visnaginone and khellinone has shown significant anti-inflammatory and analgesic activities. These findings open avenues for the pyrimido[4,5-d]pyrimidine derivatives in developing new therapeutic agents (A. Abu‐Hashem et al., 2020).
Synthesis of Heterocyclic β-Amino Acids
The preparation of β-amino-5-pyrimidinepropanoic acid and derivatives demonstrates the utility of pyrimidine derivatives in synthesizing complex amino acids for peptide and peptidomimetic synthesis, highlighting the versatility of pyrimido[4,5-d]pyrimidine derivatives in organic synthesis and drug development (P. R. Bovy & J. G. Rico, 1993).
Multicomponent Synthesis of Pyridine-Pyrimidines
Efficient synthesis of pyridine-pyrimidines via a three-component reaction demonstrates the potential for pyrimido[4,5-d]pyrimidine derivatives in catalysis and the development of new materials or pharmaceuticals through innovative synthetic routes (Fahime Rahmani et al., 2018).
Direcciones Futuras
Propiedades
IUPAC Name |
7-butyl-1,3-dimethyl-5-(2-morpholin-4-ylethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N5O3S/c1-4-5-6-13-19-15-14(17(24)22(3)18(25)21(15)2)16(20-13)27-12-9-23-7-10-26-11-8-23/h4-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHSUEWVMWUGOLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC2=C(C(=N1)SCCN3CCOCC3)C(=O)N(C(=O)N2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

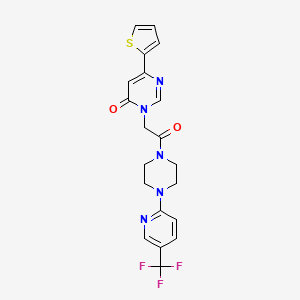
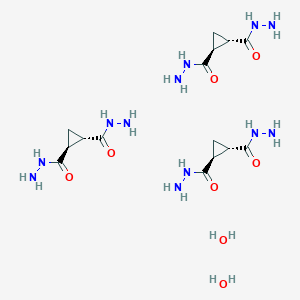
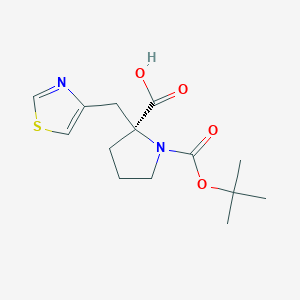
![benzyl 2-(4-isopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetate](/img/structure/B2705696.png)

![2-(2H-benzo[d][1,2,3]triazol-2-yl)-N-(p-tolyl)acetamide](/img/structure/B2705703.png)
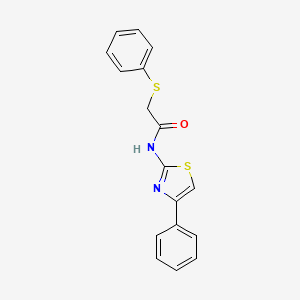
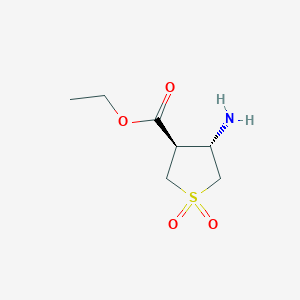

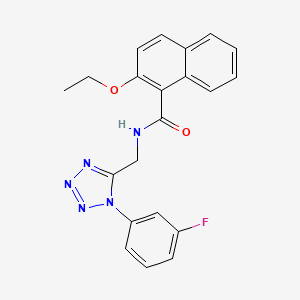
![2-{[6-(2-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}-N-phenylacetamide](/img/structure/B2705709.png)
![2-Chloro-N-[1-(cyclopropylmethyl)pyrrolidin-3-yl]acetamide](/img/structure/B2705711.png)
![3-(2,5-dioxopyrrolidin-1-yl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide](/img/structure/B2705712.png)
![1-[2-(2-Methoxyethoxy)ethyl]piperazine dihydrochloride](/img/structure/B2705713.png)